physicochemical properties of 2-(1-benzofuran-2-yl)-1H-imidazole
physicochemical properties of 2-(1-benzofuran-2-yl)-1H-imidazole
An in-depth technical analysis and methodological guide on the physicochemical properties, synthesis, and pharmacological applications of 2-(1-benzofuran-2-yl)-1H-imidazole.
Executive Summary
2-(1-Benzofuran-2-yl)-1H-imidazole (CAS: 150985-54-9), predominantly identified in pharmacological literature as LSL60101 , is a highly selective, orally bioavailable heterocyclic compound. Originally developed to probe the imidazoline receptor system, it has emerged as a premier ligand for the I2-imidazoline receptor (I2-IR) .
Unlike standard α2-adrenergic agents, LSL60101 exhibits profound disease-modifying potential in neurodegenerative paradigms. By modulating astroglial activation and mitigating oxidative stress, it reverses cognitive deficits and reduces amyloid-β pathology in Alzheimer's disease (AD) models (such as 5XFAD mice) [1]. This whitepaper deconstructs the compound’s physicochemical profile, details a self-validating synthetic route, and establishes rigorous experimental protocols for its application in neuropharmacology.
Physicochemical Profiling & Structural Causality
The pharmacological efficacy of LSL60101 is directly dictated by its physicochemical architecture. The molecule consists of a lipophilic benzofuran core coupled directly to a 1H-imidazole ring.
Causality of Design: The benzofuran moiety provides the exact log P necessary for efficient blood-brain barrier (BBB) penetration without excessive lipophilic trapping in adipose tissue. The unsubstituted 1H-imidazole acts as the critical pharmacophore. Its tautomeric nitrogen atoms serve as highly specific hydrogen-bond donors and acceptors that perfectly complement the I2-IR binding pocket. This rigid, planar topology locks the molecule in a conformation that sterically hinders binding to the α2-adrenergic receptor, resulting in an exceptional selectivity ratio (Ki α2 / Ki I2 = 286) [2].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Specification | Analytical Significance |
| Chemical Name | 2-(1-Benzofuran-2-yl)-1H-imidazole | IUPAC standard nomenclature |
| CAS Number | 150985-54-9 | Unique chemical identifier [3] |
| Molecular Formula | C11H8N2O | Determines exact mass (184.0637) |
| Molecular Weight | 184.19 g/mol | Low MW ensures high ligand efficiency |
| Purity Standard | ≥98% (HPLC) | Critical for avoiding off-target assay artifacts |
| Solubility | DMSO (≥ 2 mg/mL) | Requires careful aqueous dilution for in vitro assays |
| Appearance | White to beige powder | Visual indicator of oxidative degradation |
Pharmacological Target & Mechanism of Action
LSL60101 exerts its primary effects by binding to I2-IRs, which are predominantly localized on the outer mitochondrial membranes of astrocytes.
Mechanistic Cascade:
-
Receptor Engagement: High-affinity binding to I2-IRs triggers intracellular signaling.
-
Astroglial Modulation: Induces morphological and biochemical changes in astroglia, characterized by a controlled, localized increase in glial fibrillary acidic protein (GFAP) concentration [4].
-
Neuroprotection: This astrocytic modulation reduces pro-apoptotic markers, attenuates amyloid-β (Aβ40/Aβ42) plaque burden, and mitigates tau hyperphosphorylation.
-
Phenotypic Rescue: Ultimately, these cellular events manifest as the reversal of cognitive deficits and impaired social behavior in transgenic AD models [5].
Fig 1. LSL60101 Mechanism of Action in Alzheimer's Disease Models.
Chemical Synthesis & Validation Protocol
To ensure absolute control over purity for sensitive in vivo studies, LSL60101 can be synthesized via a modified Debus-Radziszewski multicomponent condensation.
Causality of Protocol: This specific method is chosen because it constructs the imidazole ring directly onto the benzofuran moiety in a single pot. By using ammonium acetate as a dual nitrogen source and buffer, the reaction avoids the formation of stereochemical byproducts, ensuring a high atom economy and a self-validating yield.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve benzofuran-2-carboxaldehyde (1.0 equivalent, 10 mmol) and glyoxal (40% aqueous solution, 1.2 equivalents) in 30 mL of high-purity methanol.
-
Condensation: Slowly add ammonium acetate (4.0 equivalents) to the stirring solution. The excess ammonia drives the equilibrium toward the fully cyclized imidazole.
-
Reflux: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 6 hours. Monitor progression via TLC (DCM:MeOH 9:1) until the aldehyde spot is entirely consumed.
-
Quenching & Extraction: Cool the mixture to room temperature and pour it over crushed ice. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography to yield 2-(1-benzofuran-2-yl)-1H-imidazole.
-
Analytical Validation: Confirm identity and purity (>98%) via HPLC (UV detection at 254 nm) and ¹H-NMR (DMSO-d6). Validation marker: The imidazole protons must appear as a distinct singlet or tightly coupled doublets around 7.2–7.4 ppm, confirming successful cyclization.
Experimental Methodologies
Protocol A: Radioligand Displacement Assay for I2-IR Affinity
Causality of Protocol: To accurately determine the binding affinity (Ki) of LSL60101, [³H]2-BFI is utilized as the radioligand. Unlike[³H]idazoxan, which cross-reacts heavily with α2-ARs, [³H]2-BFI is exquisitely selective for I2-IRs. Furthermore, the use of GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) is mandatory; this neutralizes the negative charge of the glass fibers, preventing the highly lipophilic LSL60101 from binding non-specifically to the filter matrix.
-
Tissue Preparation: Homogenize human brain frontal cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]2-BFI (final concentration ~1 nM), and 50 µL of LSL60101 at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 45 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold buffer.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC₅₀ values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Fig 2. Radioligand Binding Assay Workflow for I2-IR Affinity.
Protocol B: In Vivo Efficacy in 5XFAD Mice
Causality of Protocol: The 5XFAD transgenic mouse model is selected because it rapidly develops severe amyloid pathology and neuroinflammation, providing a highly compressed, robust window to evaluate the disease-modifying capabilities of I2-IR ligands.
-
Dosing Regimen: Administer LSL60101 via oral gavage at a chronic low dose (e.g., 2 mg/kg/day) for 4 weeks. Formulate the compound in a vehicle of 5% DMSO / 95% saline to ensure complete dissolution.
-
Behavioral Assessment: Post-treatment, subject mice to the Morris Water Maze (MWM) to quantify spatial learning and memory retention.
-
Biochemical Readout: Euthanize subjects and extract cortical tissue. Perform ELISA to quantify insoluble Aβ40 and Aβ42 fractions, and utilize Western blotting to assess GFAP expression levels.
Quantitative Data Summary
LSL60101's utility is best understood when benchmarked against historical imidazoline ligands. The table below summarizes the binding landscape, highlighting LSL60101's superior selectivity profile which prevents dose-limiting cardiovascular side effects typically mediated by α2-ARs.
Table 2: Comparative Binding Affinities (Ki) of Imidazoline Ligands
| Ligand | I2-IR Affinity (Ki, nM) | α2-AR Affinity (Ki, nM) | Selectivity Ratio (α2/I2) | Primary Application |
| LSL60101 | ~15.0 | > 4,000 | > 286 | Neuroprotection / AD Models |
| Idazoxan | ~40.0 | ~ 20.0 | 0.5 | Non-selective antagonist |
| 2-BFI | ~2.0 | > 10,000 | > 5,000 | High-affinity radioligand |
References
-
Chemsrc. 2-(1-benzofuran-2-yl)-1H-imidazole | CAS#:150985-54-9. Retrieved from:[Link]
-
Alemany R, et al. (1995). LSL 60101, a selective ligand for imidazoline I2 receptors, on glial fibrillary acidic protein concentration. European Journal of Pharmacology, 280(2): 205-10. Retrieved from:[Link]
-
Rodriguez-Arévalo S, et al. (2021). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceutics, 15(9): 2381. Retrieved from:[Link]
